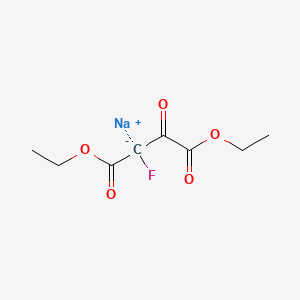
Oxalacetic acid, sodiofluoro-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl sodiofluoro-oxaloacetate is an organic compound with the molecular formula C8H10FNaO5 and a molecular weight of 228.15 g/mol . This compound is known for its unique structure, which includes both ester and sodium salt functionalities. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl sodiofluoro-oxaloacetate can be synthesized through the reaction of diethyl oxalate with sodium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0–5 °C) to ensure high yields and purity . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of diethyl sodiofluoro-oxaloacetate involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl sodiofluoro-oxaloacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines, where the keto group is replaced by amino groups.
Condensation Reactions: It can condense with aliphatic aldehydes to form 2-fluoroalk-2-enoic acids.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the hydrolysis of diethyl oxalate to form diethyl sodiofluoro-oxaloacetate.
Tetrahydrofuran (THF): A common solvent used in the synthesis and reactions of this compound.
Major Products Formed
2-Fluoroalk-2-enoic Acids: Formed from the condensation reaction with aliphatic aldehydes.
Amino Derivatives: Formed from substitution reactions with amines.
Applications De Recherche Scientifique
Diethyl sodiofluoro-oxaloacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl sodiofluoro-oxaloacetate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as citrate synthase and malate dehydrogenase, which are involved in the citric acid cycle . This inhibition affects the production of key metabolic intermediates, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaloacetic Acid: A metabolic intermediate with a similar structure but lacks the ester and sodium functionalities.
Diethyl Oxalacetate Sodium Salt: Similar in structure but without the fluorine atom.
Uniqueness
Diethyl sodiofluoro-oxaloacetate is unique due to the presence of both ester and sodium salt functionalities, as well as the fluorine atom. These features contribute to its distinct reactivity and applications in various fields.
Propriétés
Numéro CAS |
59769-03-8 |
|---|---|
Formule moléculaire |
C8H10FNaO5 |
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
sodium;diethyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10FO5.Na/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;/h3-4H2,1-2H3;/q-1;+1 |
Clé InChI |
XLQPPCYIYZWWQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)[C-](C(=O)C(=O)OCC)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


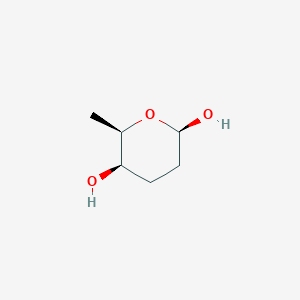
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

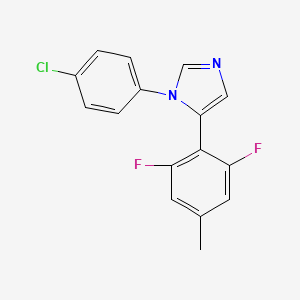
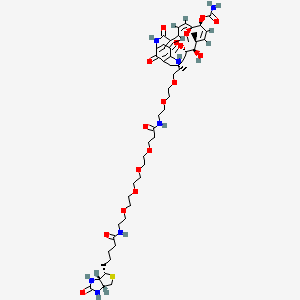
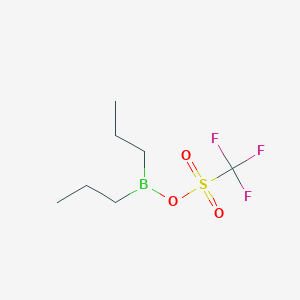
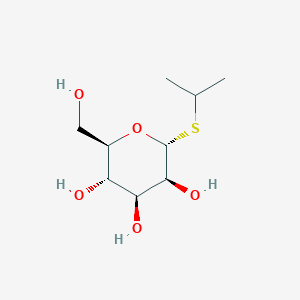
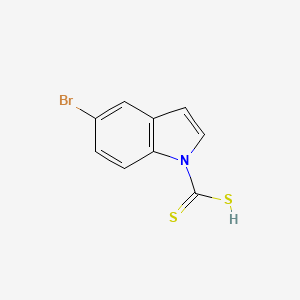
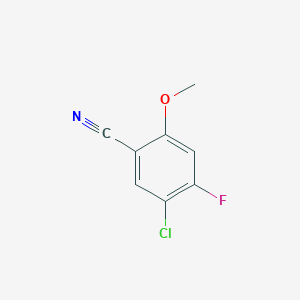
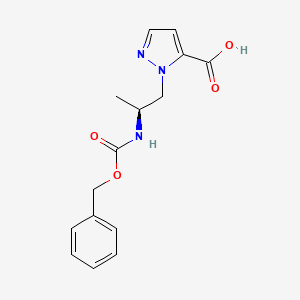
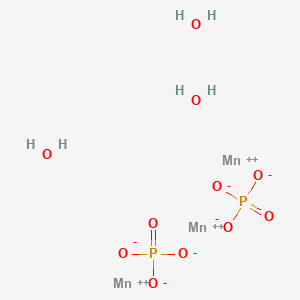
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

